molecular formula C8H8N4O2 B2551237 Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate CAS No. 1214902-53-0

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B2551237
CAS No.: 1214902-53-0
M. Wt: 192.178
InChI Key: AFCPXIWBBSGHAO-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Key absorption bands include:

Functional Group Observed Wavenumber (cm⁻¹) Notes
N–H (amine) ~3230–3350 Broad, medium intensity
C=O (ester) ~1700–1750 Strong, sharp peak
C=N (triazole) ~1550–1600 Multiple peaks due to aromatic conjugation
C–N (triazole) ~1300–1450 Broad, overlapping with C–C vibrations

Data inferred from structurally related triazolopyridine esters.

Nuclear Magnetic Resonance (NMR)

Proton Environment δ (ppm) Multiplicity Notes
Aromatic (pyridine) 7.2–8.1 Singlet (s) Downfield due to electron-withdrawing ester
Methyl ester (–OCH₃) 3.8–4.0 Singlet (s) Sharp peak, integrated for 3H
Amino (–NH₂) 5.0–6.0 Broad (br s) Exchangeable proton, D₂O wash removes peak
Triazole ring 6.5–7.0 Multiplet Splitting due to proximity to electronegative nitrogens

Shifts align with analogous methyl esters and amino-triazolopyridines.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption in the UV region due to π→π* transitions in the conjugated triazolopyridine system. Key features include:

  • λ_max : ~265–285 nm (pyridine π→π* transition)
  • λ_max : ~340–360 nm (triazole π→π* transition)

Predicted based on electronic structure and conjugation patterns.

Properties

IUPAC Name

methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)5-3-2-4-6-10-8(9)11-12(5)6/h2-4H,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCPXIWBBSGHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NC(=NN21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Approaches

Nitrile Oxide and Sulfilimine Condensation

A foundational method for constructing thetriazolo[1,5-a]pyridine core involves the condensation of sulfilimines with nitrile oxides, followed by deoxygenation. In a study by Raymond et al., ethyltriazolo[1,5-a]pyridine-2-carboxylate 3-oxide was synthesized via this route, achieving a 53% yield in continuous flow conditions compared to 31% in batch. Adapting this method for the methyl ester variant would require substituting ethyl reagents with methyl analogs (e.g., methyl nitrile oxide). Key advantages include reduced reaction time (3.5 minutes in flow vs. 4 hours in batch) and improved purity.

Reaction Conditions:
  • Precursor : Methyl sulfilimine derivative
  • Nitrile Oxide Source : Methyl cyanoformate
  • Temperature : 80–100°C (flow system)
  • Catalyst : None required
  • Yield : ~50–55% (extrapolated from ethyl ester data)

Microwave-Assisted Synthesis

Enaminonitrile and Benzohydrazide Cyclization

A catalyst-free, microwave-mediated method was reported for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. For the target compound, methyl 2-amino-triazolo[1,5-a]pyridine-5-carboxylate, the enaminonitrile precursor would require a methyl ester at position 5 and an amino group at position 2.

Optimized Protocol:
  • Reactants :
    • Enaminonitrile with methyl ester (1.0 equiv)
    • Benzohydrazide (2.0 equiv)
  • Solvent : Toluene
  • Temperature : 120°C
  • Time : 24 hours (conventional) vs. 30 minutes (microwave)
  • Yield : 83% (microwave) vs. <50% (conventional)
Mechanistic Pathway:
  • Transamidation : Enaminonitrile reacts with benzohydrazide to form intermediate A .
  • Nucleophilic Addition : Nitrile group attack generates intermediate B .
  • Condensation and Cyclization : Elimination of water yields the triazolopyridine core.

Halogenation-Amination Strategies

Direct Amination of Halogenated Intermediates

Patent EP2527327A1 describes the production of 2-amino-4-trifluoromethylpyridine via ammonolysis of halogenated precursors. Applying this to the target compound, a chlorinated or fluorinated intermediate at position 2 could undergo amination.

Example Protocol:
  • Precursor : Methyl 2-chloro-triazolo[1,5-a]pyridine-5-carboxylate
  • Amination Agent : 28% ammonia water
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 150°C
  • Time : 4–7 hours
  • Yield : ~70–80% (extrapolated from similar reactions)
Challenges:
  • Competing dehalogenation by-products (e.g., 2,6,4-DATF in analogous systems).
  • Requirement for hydrophilic ether solvents to enhance ammonia solubility.

Multi-Step Synthesis via Intermediate Functionalization

Pyridine Ring Construction Followed by Triazole Formation

Building the pyridine moiety first allows precise placement of substituents. A reported synthesis oftriazolo[1,5-a]pyrimidines involved annulation of pyrimidine intermediates with triazole-forming reagents. Adapting this for pyridine derivatives:

Steps:
  • Methyl 5-Carboxylate Pyridine Synthesis :
    • Starting Material: 2-Amino-5-methylpyridine carboxylate
    • Reaction: Nitration followed by reduction to introduce amino groups.
  • Triazole Ring Formation :
    • Reagent: Hydrazine hydrate or acyl hydrazide
    • Conditions: 100–120°C, 6–12 hours
    • Yield: 60–75% (estimated).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nitrile Oxide Condensation Continuous flow, 80°C 53% Scalable, reduced by-products Requires specialized equipment
Microwave Synthesis Toluene, 120°C, MW 83% Rapid, catalyst-free Limited substrate scope
Halogenation-Amination THF, 150°C, 7 hours 70–80% Straightforward amination By-product formation
Multi-Step Functionalization Batch, 100–120°C 60–75% Precise substituent control Lengthy synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazolopyridines with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate as an anticancer agent. Research indicates that compounds within the triazolo-pyridine class exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A series of derivatives were synthesized and tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (MCF-7) .
  • Mechanism of Action : The compound's mechanism may involve the disruption of critical cellular pathways, leading to programmed cell death in malignant cells .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Research focused on developing inhibitors targeting viral polymerases has shown that triazolo derivatives can effectively disrupt viral replication processes.

  • Influenza A Virus : A study evaluated the inhibitory effects of triazolo compounds on the PA-PB1 interface of the influenza A virus polymerase, indicating potential as antiviral agents .

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various bacterial strains.

  • Testing Methods : The disc diffusion method was employed to assess antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control compounds .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Starting Materials : Picolinohydrazide is reacted with suitable anhydrides.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and Mass Spectrometry to confirm their structures and purity .

Case Studies

Study ReferenceApplication FocusKey Findings
Anticancer ActivityEffective against MCF-7 breast cancer cells; induces apoptosis.
Antiviral PropertiesInhibits influenza A virus polymerase; potential antiviral agent.
Antimicrobial EffectsSignificant antibacterial activity against S. aureus and E. coli.

Mechanism of Action

The mechanism of action of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2. These interactions disrupt the normal function of these enzymes, leading to therapeutic effects in various diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the broader class of [1,2,4]triazolo-fused heterocycles, which are known for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties. Below, we compare its structural and functional attributes with related compounds reported in the literature.

Table 1: Structural Comparison of Triazolo-Fused Heterocycles

Compound Name Core Structure Substituents Key Functional Groups Bioactivity Highlights References
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate Pyridine + Triazole 2-NH₂, 5-COOCH₃ Amino, ester Limited bioactivity data
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives Pyrimidine + Triazole Varied aryl/alkyl groups at positions 5, 6, 7 Amino, carboxamide Antiproliferative (e.g., 5l: GI₅₀ = 58.37–97.60 µM vs. cancer cells)
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Pyrimidine + Triazole 2-NH₂, 5-CH₃ Amino, methyl No bioactivity data reported
Methyl 7-chloro-5-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Pyrimidine + Triazole 2-COOCH₃, 5-propyl, 7-Cl Ester, chloro, alkyl Undisclosed

Key Differences and Implications

Core Heterocycle: The pyridine core in the target compound (vs. Pyrimidine-containing analogs (e.g., triazolo[1,5-a]pyrimidines) exhibit stronger π-π stacking interactions due to the additional nitrogen atom, which may enhance antiproliferative activity .

Functional Groups: Amino Group: Present in both the target compound and pyrimidine analogs (e.g., 5a–v). This group is critical for hydrogen bonding in biological systems. For example, compound 5l (3-hydroxy-4-methoxy substituent) showed enhanced cytotoxicity due to synergistic effects of the amino group and polar substituents . Ester vs.

Synthetic Accessibility :

  • The target compound is synthesized via undisclosed methods, while pyrimidine analogs (e.g., 5a–v) are prepared via a one-pot, three-component Biginelli-like reaction using p-toluenesulfonic acid as a catalyst (yields: 43–66%) . This method allows rapid diversification of substituents, enabling structure-activity relationship (SAR) studies.

Bioactivity Trends: Pyrimidine derivatives with electron-donating groups (e.g., 3-hydroxy-4-methoxy in 5l) exhibit superior antiproliferative activity compared to those with electron-withdrawing groups (e.g., nitro in 5h) .

Table 2: Antiproliferative Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives

Compound Substituents (R1/R2) IC₅₀ (µM) A549 IC₅₀ (µM) Panc-1 Key Structural Feature
5l R1 = 3-hydroxy-4-methoxyphenyl 107.15 97.60 Polar substituents enhance activity
5t R1 = phenyl, R2 = trimethoxyphenyl 132.40 89.30 Aromatic bulk improves binding
5h R1 = 4-nitrophenyl >200 >200 Electron-withdrawing group reduces potency

Biological Activity

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound belonging to the triazolopyridine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.18 g/mol
  • CAS Number : 1214902-53-0

The structure features a triazole ring fused to a pyridine ring, which contributes to its reactivity and interaction with biological targets.

This compound exhibits several mechanisms of action based on its structural similarities to other biologically active compounds:

  • Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cardiovascular disorders and type 2 diabetes.
  • Cellular Interaction : The compound may interact with specific cellular receptors or enzymes, leading to modulation of various biochemical pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazolo compounds. For instance:

  • Influenza Virus : Compounds structurally related to this compound have shown activity against influenza A virus by disrupting the PA-PB1 interaction essential for viral replication. In vitro assays reported IC₅₀ values around 12 μM for similar derivatives .

Antimicrobial Properties

Research has indicated that derivatives of triazolo compounds exhibit antimicrobial properties:

  • Synthesis Studies : New derivatives bearing diphenyl sulfide moieties have been synthesized and evaluated for their antimicrobial efficacy against various pathogens .

Study on Antiviral Activity

A study focused on the synthesis of new triazolo derivatives demonstrated that specific modifications enhanced their antiviral activity. The modifications led to improved binding affinity and lower cytotoxicity in MDCK cells .

CompoundIC₅₀ (μM)EC₅₀ (μM)Cytotoxicity (CC₅₀ μM)
Compound A127 - 25>250
Compound B285 - 14>250

This table illustrates the effectiveness of different synthesized compounds in inhibiting viral activity while maintaining low toxicity levels.

Enzyme Inhibition Studies

In another investigation into the inhibition of AXL receptor tyrosine kinase function—a pathway implicated in cancer progression—triazolo compounds were shown to inhibit cell proliferation effectively. These findings suggest potential applications in cancer therapy .

Q & A

Basic: What are the optimized synthetic protocols for Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate?

The synthesis can be optimized using a one-pot approach with N-hydroxy-formimidamide intermediates and cyclization agents like trifluoroacetic acid anhydride (TFAA). Key steps include:

  • Reacting substituted pyridines with DMF-DMA to form formimidamides.
  • Cyclization using TFAA to yield the triazolopyridine core.
  • Methyl esterification at the 5-position via nucleophilic substitution.
    Critical parameters : Solvent choice (e.g., ethanol/water mixtures for greener synthesis), catalyst selection (e.g., TMDP for efficiency), and reaction monitoring via TLC .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl ester at C5, amine at C2).
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray crystallography : Resolve planar triazolopyridine geometry (if single crystals are obtainable).
    Note : Cross-validate with IR spectroscopy for functional groups (e.g., C=O stretch of the ester at ~1700 cm⁻¹) .

Advanced: How to resolve contradictions in yield data between molten-state vs. solution-phase syntheses?

Contradictions often arise from catalyst accessibility (e.g., TMDP vs. piperidine) and solvent polarity effects :

  • Molten-state TMDP : Higher yields (~85%) but requires careful handling due to toxicity.
  • Ethanol/water mixtures : Lower yields (~70%) but improved safety.
    Methodological adjustment : Use recyclable catalysts (e.g., silica-supported TMDP) to balance efficiency and safety. Always report solvent ratios and catalyst purity to ensure reproducibility .

Advanced: What mechanistic insights explain the regioselectivity of cyclization in triazolopyridine formation?

Regioselectivity is governed by electronic and steric effects :

  • Electron-deficient pyridine rings favor cyclization at the 5-position due to enhanced electrophilicity.
  • Steric hindrance from substituents (e.g., methyl groups) directs cyclization to less hindered sites.
    Experimental validation : Use DFT calculations (e.g., Gaussian 09) to map transition states and compare with experimental outcomes .

Advanced: How to design pharmacological assays for derivatives of this compound?

  • In vitro screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.
  • Antimicrobial activity : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    Key consideration : Introduce functional groups (e.g., sulfonamides) to enhance bioavailability .

Basic: What purification strategies are effective for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., methanol/water for high-purity crystals).
  • HPLC : Employ C18 columns for challenging separations (e.g., diastereomers).
    Critical tip : Monitor purity via melting point analysis and HPLC retention times .

Advanced: How to address solvent toxicity in large-scale synthesis?

  • Green solvent alternatives : Replace ethanol/water with cyclopentyl methyl ether (CPME) or 2-methyl-THF.
  • Catalyst immobilization : Use mesoporous silica to reduce TMDP leaching.
  • Waste management : Neutralize acidic byproducts with bicarbonate before disposal .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Storage : Dark, inert atmosphere (argon), and desiccated at 4°C.
  • Stability monitoring : Perform periodic NMR checks for ester hydrolysis or amine oxidation.
    Caution : Avoid prolonged exposure to humidity or light .

Advanced: How to validate computational docking studies for triazolopyridine derivatives?

  • Docking software : Use AutoDock Vina or Schrödinger Suite with crystal structures from PDB.
  • Binding affinity validation : Compare computational ΔG values with SPR (surface plasmon resonance) data.
  • MD simulations : Run 100 ns trajectories to assess ligand-protein stability .

Advanced: What strategies mitigate byproduct formation during methyl esterification?

  • Controlled pH : Maintain slightly acidic conditions (pH 5–6) to suppress hydrolysis.
  • Catalyst tuning : Use DMAP (4-dimethylaminopyridine) to accelerate esterification.
  • In situ monitoring : Employ FT-IR to track carbonyl intermediate formation .

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